1,4-Di(2-thienyl)-1,3-butadiene
Overview
Description
1,4-Di(2-thienyl)-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It consists of a butadiene backbone with two thiophene rings attached at the 1 and 4 positions
Mechanism of Action
Target of Action
1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .
Mode of Action
The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .
Biochemical Pathways
The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .
Pharmacokinetics
For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(2-thienyl)-1,3-butadiene can be synthesized through several methods. One common approach involves the Stetter reaction, where thiophene is acylated in the presence of a Lewis acid such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4) to form 1,4-di(2-thienyl)-1,4-butanedione. This intermediate is then subjected to a reduction process to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
1,4-Di(2-thienyl)-1,3-butadiene has several scientific research applications:
Comparison with Similar Compounds
1,4-Di(2-thienyl)-1,3-butadiene can be compared with other similar compounds, such as:
2,5-Di(2-thienyl)pyrrole: This compound has a pyrrole ring instead of a butadiene backbone and exhibits different electronic properties.
1,4-Di(2-thienyl)benzene: This compound has a benzene ring in place of the butadiene backbone and is used in similar applications but with distinct properties.
The uniqueness of this compound lies in its specific conjugated structure, which imparts unique electronic properties and makes it suitable for various advanced applications .
Properties
IUPAC Name |
2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-IJIVKGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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